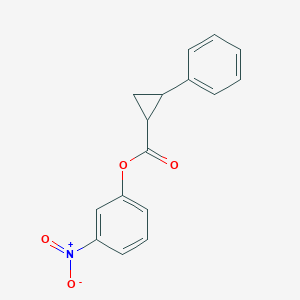

3-硝基苯基 2-苯基环丙烷羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Nitrophenyl 2-phenylcyclopropanecarboxylate is a chemical compound with notable properties and diverse reactivity, useful in organic synthesis and chemical research.

Synthesis Analysis

Synthesis of related compounds involves divergent reactivity of nitrocyclopropanes, as demonstrated by Yang et al. (2016) in their work on annulation reactions providing a synthesis method for 3-alkoxy pyrazolines (Yang et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds, such as cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, has been detailed by Korp et al. (1983), highlighting aspects like crystal structure and conformation (Korp, Bernal & Fuchs, 1983).

Chemical Reactions and Properties

The chemical reactivity of this compound is illustrated by its ability to undergo various ring-opening reactions and transformations. For instance, Selvi and Srinivasan (2014) explored the ring-opening reactions of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates, showing the formation of aroylmethylidene malonates (Selvi & Srinivasan, 2014).

Physical Properties Analysis

The physical properties of this compound, such as crystallography and stereochemistry, are significant for its chemical behavior. The work of Korp et al. provides valuable insights into these aspects (Korp, Bernal & Fuchs, 1983).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for various chemical transformations, are exemplified in studies like the one by Selvi and Srinivasan, which demonstrates the versatility of nitrocyclopropane compounds in synthetic chemistry (Selvi & Srinivasan, 2014).

科学研究应用

Cadogan 催化环化

Nykaza 等人(2018 年)的一项研究重点介绍了小环磷杂环烷烃在催化邻硝基芳基和苯乙烯基衍生物的分子内 C-N 成键杂环化反应中的应用,其中包括 3-硝基苯基 2-苯基环丙烷羧酸酯。该过程有助于在操作简单的条件下大规模获得多种咔唑和吲哚化合物。该研究提供了对反应机理方面的见解,表明涉及催化 PIII/PV═O 循环 (Nykaza 等人,2018 年)。

与胺亲核试剂的开环反应

Lifchits 和 Charette(2008 年)描述了路易斯酸催化的甲基 1-硝基环丙烷羧酸酯(包括 3-硝基苯基 2-苯基环丙烷羧酸酯的衍生物)与胺亲核试剂的开环反应。该反应保留了对映纯度,并可用于血清素/去甲肾上腺素再摄取抑制剂的对映选择性合成 (Lifchits 和 Charette,2008 年)。

色氨酸前体的同系化和合成

Tanaka 等人(1989 年)对与 3-硝基苯基 2-苯基环丙烷羧酸酯在结构上相关的 2-硝基甲苯的侧链同系化进行了研究。这项研究概述了有效色氨酸前体和有用吲哚衍生物的合成,展示了硝基苯基化合物在开发氨基酸衍生物中的潜力 (Tanaka、Yasuo 和 Torii,1989 年)。

在光致电子转移系统中的应用

Fasani 等人(2006 年)研究了与 3-硝基苯基化合物密切相关的硝基苯基二氢吡啶的光化学。他们的研究重点介绍了这些化合物中的分子内电子转移,为其在设计新的光致电子转移系统中的潜在用途提供了见解,该系统可应用于光动力疗法或光催化 (Fasani、Fagnoni、Dondi 和 Albini,2006 年)。

作用机制

The mechanism of action of compounds similar to “3-nitrophenyl 2-phenylcyclopropanecarboxylate” has been investigated . For example, the anti-T. cruzi effect can be assigned through some structural aspects of the chalcone as the nitro group (NO2) is present, which can be enzymatically reduced forming a nitro radical .

安全和危害

未来方向

The future directions of research involving compounds similar to “3-nitrophenyl 2-phenylcyclopropanecarboxylate” are promising . For instance, the use of light to achieve spatiotemporal control over polymerizations could expand their applicability to a variety of areas, including 3D printing and photolithography .

属性

IUPAC Name |

(3-nitrophenyl) 2-phenylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-16(15-10-14(15)11-5-2-1-3-6-11)21-13-8-4-7-12(9-13)17(19)20/h1-9,14-15H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVUCQIKJLGTJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrophenyl 2-phenylcyclopropanecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)

![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)

![3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)

![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)

![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)

![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)

![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)

![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)

![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)

![4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)